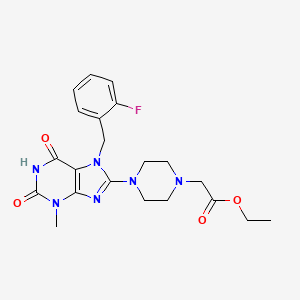

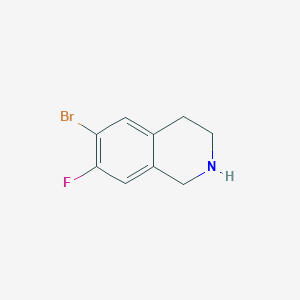

![molecular formula C23H17N5O2S B2928338 3-甲氧基-N-(3-(3-(噻吩-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基)苯甲酰胺 CAS No. 891126-20-8](/img/structure/B2928338.png)

3-甲氧基-N-(3-(3-(噻吩-2-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

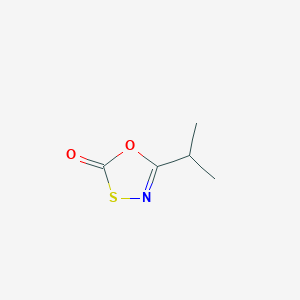

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a phenyl group, a thiophene ring, a triazole ring, and a pyridazine ring . These components are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a methoxy group could make the compound more polar, while the presence of aromatic rings could contribute to its stability .科学研究应用

Anticancer Activity

Triazole derivatives, such as the compound , have been extensively studied for their anticancer properties. They can interact with various cancer cell lines, showing promise as therapeutic agents. For instance, similar compounds have demonstrated cytotoxic activities against human cancer cell lines like MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) through MTT assay . The ability to selectively target cancer cells while sparing normal cells makes these compounds valuable in the development of new anticancer drugs.

Antimicrobial Properties

The triazole core structure is known to possess significant antimicrobial properties. This includes activity against a broad spectrum of bacteria and fungi, which is crucial in the fight against antibiotic-resistant strains. The compound’s potential as an antimicrobial agent can lead to the development of new medications to treat various infectious diseases .

Antiviral Applications

Compounds with a triazolo[4,3-b]pyridazin moiety have shown potential antiviral activities. They have been tested against viruses like Herpes simplex, with some derivatives demonstrating the ability to reduce viral replication in cell cultures. This suggests that our compound could be explored for its antiviral capabilities, particularly in the development of treatments for viral infections .

Enzyme Inhibition

Triazole derivatives are also explored for their enzyme inhibitory properties. They can bind to the active sites of enzymes, potentially inhibiting their function. This is particularly relevant in the design of drugs targeting enzymes that are crucial for the survival of pathogens or cancer cells. Molecular docking studies can help understand the binding modes of these compounds, which is essential for drug design .

Anti-Inflammatory and Analgesic Effects

The structural characteristics of triazoles allow them to exhibit anti-inflammatory and analgesic activities. These properties are beneficial in the development of new treatments for conditions characterized by inflammation and pain. Research into similar compounds has shown promising results in this area, indicating that our compound could be a candidate for further investigation .

Antidepressant Potential

The pharmacological profile of triazole derivatives includes potential antidepressant effects. By interacting with central nervous system receptors, these compounds can influence neurotransmitter levels, which may alleviate symptoms of depression. This opens up possibilities for the compound to be used in the development of novel antidepressants .

Agrochemical Applications

In agriculture, triazole derivatives are used for their fungicidal properties to protect crops from fungal infections. The compound’s ability to inhibit fungal growth can be harnessed to create effective agrochemicals, contributing to increased crop yields and food security .

Material Science

Triazoles are known for their application in material science due to their stability and ability to form coordination compounds with metals. This makes them suitable for use in the synthesis of polymers and other materials with specific properties. The compound could be explored for its potential in creating new materials with unique characteristics .

作用机制

未来方向

属性

IUPAC Name |

3-methoxy-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N5O2S/c1-30-18-8-3-6-16(14-18)23(29)24-17-7-2-5-15(13-17)19-10-11-21-25-26-22(28(21)27-19)20-9-4-12-31-20/h2-14H,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLCSYIWDRXXAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

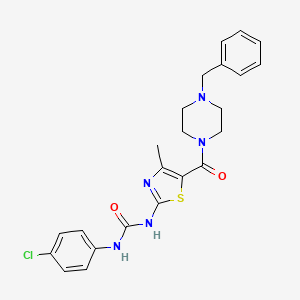

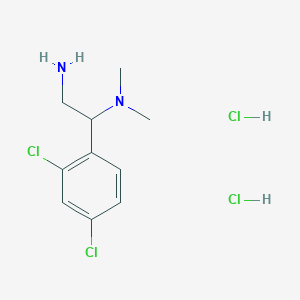

![N-(2-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2928257.png)

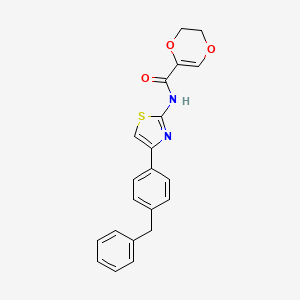

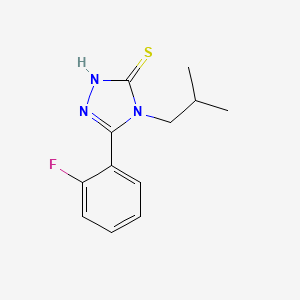

![N-[(3-hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2928263.png)

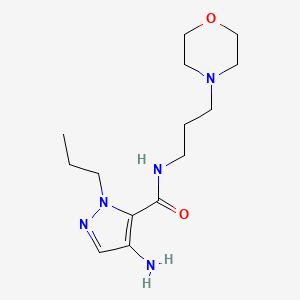

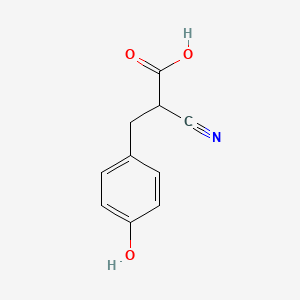

![(Z)-methyl 2-(2-((2-(acetylthio)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2928266.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2928270.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2928274.png)